

Application Notes and Protocols for Erianin in In Vitro Cell Culture Assays

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Compound of Interest

Compound Name: *Ekersenin*

Cat. No.: *B3270597*

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For: Researchers, scientists, and drug development professionals.

Introduction

Erianin, a natural bibenzyl compound isolated from *Dendrobium chrysotoxum*, has demonstrated significant anti-tumor activities across a spectrum of cancer cell lines.^{[1][2]} Its multifaceted mechanism of action, which includes the induction of cell cycle arrest, apoptosis, and modulation of key oncogenic signaling pathways, positions it as a compound of interest for cancer research and drug development.^{[3][4]} These application notes provide a comprehensive overview of the in vitro applications of Erianin, with detailed protocols for assessing its biological effects on cancer cells.

Mechanism of Action

Erianin exerts its anti-cancer effects through the modulation of several critical signaling pathways. Primarily, it has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival.^[5] By downregulating the phosphorylation of key components of this pathway, Erianin can effectively halt uncontrolled cell proliferation and induce apoptosis.

Furthermore, Erianin has been observed to influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Inhibition of ERK and p38 phosphorylation by Erianin contributes to its anti-proliferative and pro-apoptotic effects in

cancer cells. The dual inhibition of these major signaling cascades underscores the potential of Erianin as a promising anti-cancer agent.

Data Presentation

The following tables summarize the cytotoxic effects of Erianin across various cancer cell lines, presented as IC50 values, and its impact on cell cycle distribution and apoptosis.

Table 1: Cytotoxicity of Erianin (IC50 Values) in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Incubation Time (hours)	Assay Method
H460	Lung Cancer	61.33	24	CCK-8
H1299	Lung Cancer	21.89	24	CCK-8
MDA-MB-231	Triple-Negative Breast Cancer	70.96	Not Specified	MTT
EFM-192A	Triple-Negative Breast Cancer	78.58	Not Specified	MTT
T47D	ER-Positive Breast Cancer	Significant viability decrease at 20, 40, 80, 160 nM	24, 48, 72	MTT
EJ	Bladder Cancer	65.04	48	Not Specified
SGC-7901	Gastric Cancer	175.9	48	Not Specified
143B	Osteosarcoma	58.19	24	Not Specified
143B	Osteosarcoma	40.97	48	Not Specified
143B	Osteosarcoma	26.77	72	Not Specified
MG63.2	Osteosarcoma	88.69	24	Not Specified
MG63.2	Osteosarcoma	44.26	48	Not Specified
MG63.2	Osteosarcoma	17.20	72	Not Specified

Data synthesized from multiple sources.

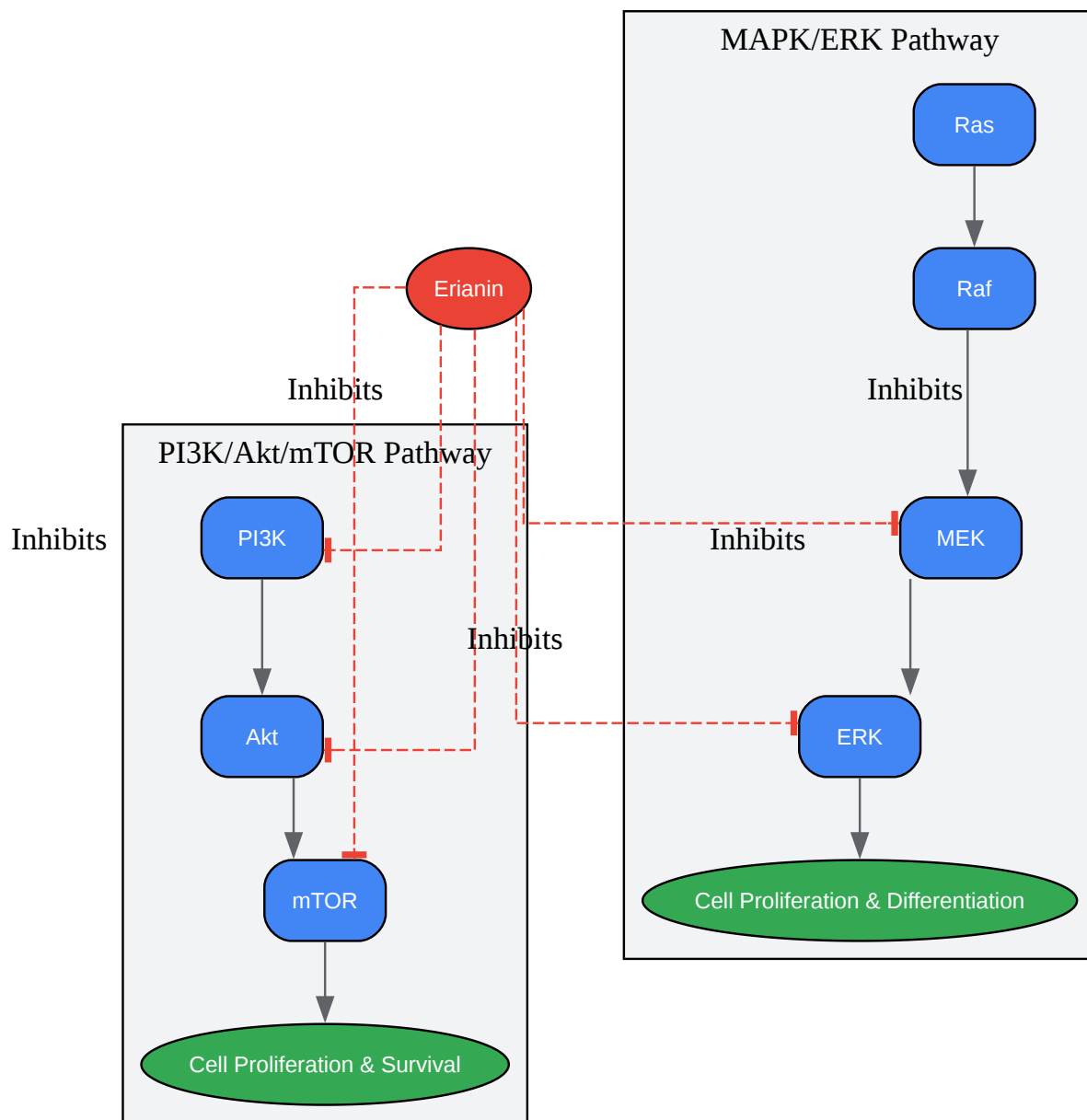
Table 2: Effects of Erianin on Cell Cycle Distribution and Apoptosis

Cell Line	Concentration (nM)	Effect on Cell Cycle	Apoptosis Induction
T47D	40, 80, 160	G2/M Arrest	Increased early and late apoptosis
H460	50, 100	G2/M Arrest	Dose-dependent increase in apoptosis
H1299	50, 100	G2/M Arrest	Dose-dependent increase in apoptosis
MDA-MB-231	40, 80, 160	G2/M Arrest	Dose-dependent increase in apoptosis
EFM-192A	40, 80, 160	G2/M Arrest	Dose-dependent increase in apoptosis
PANC-1	10, 20	G0/G1 Arrest	Not Specified
ASPC-1	10, 20	G0/G1 Arrest	Not Specified

Data synthesized from multiple sources.

Mandatory Visualizations

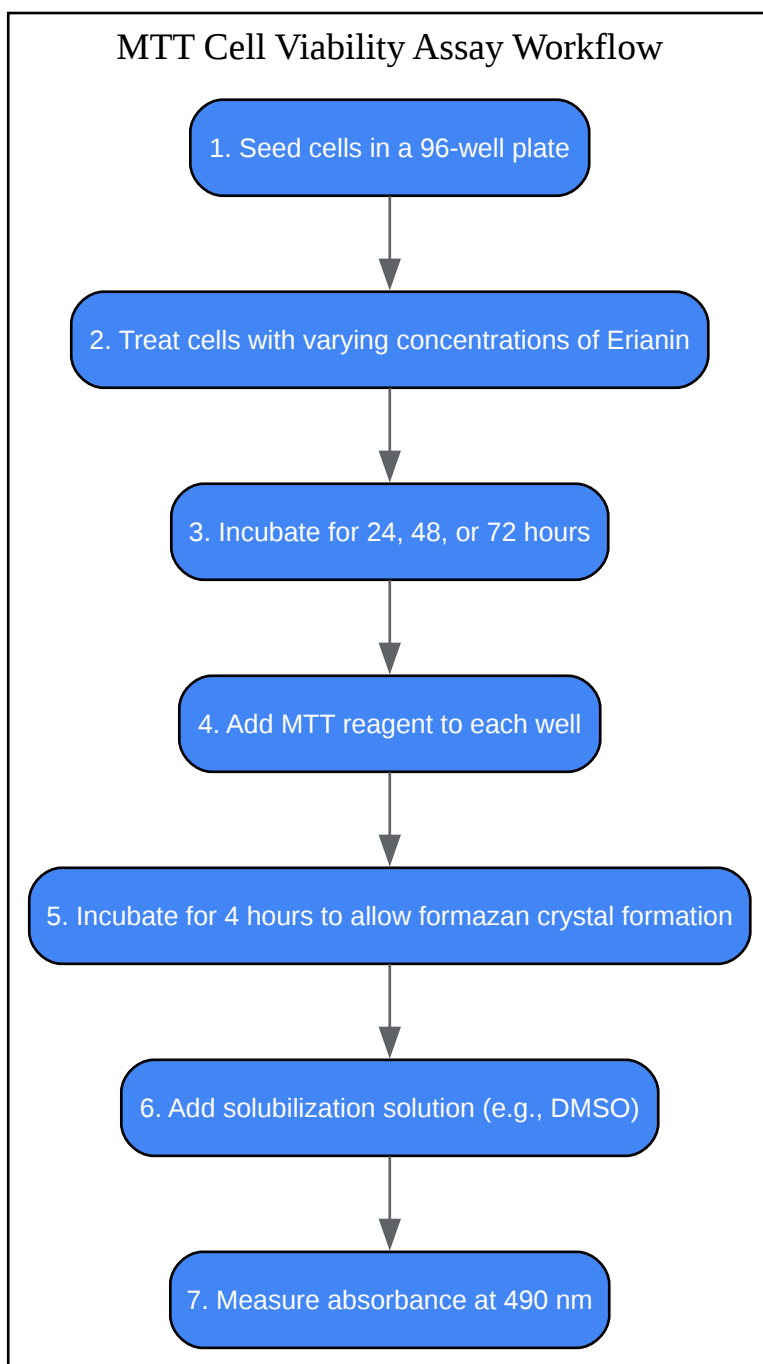
Signaling Pathways

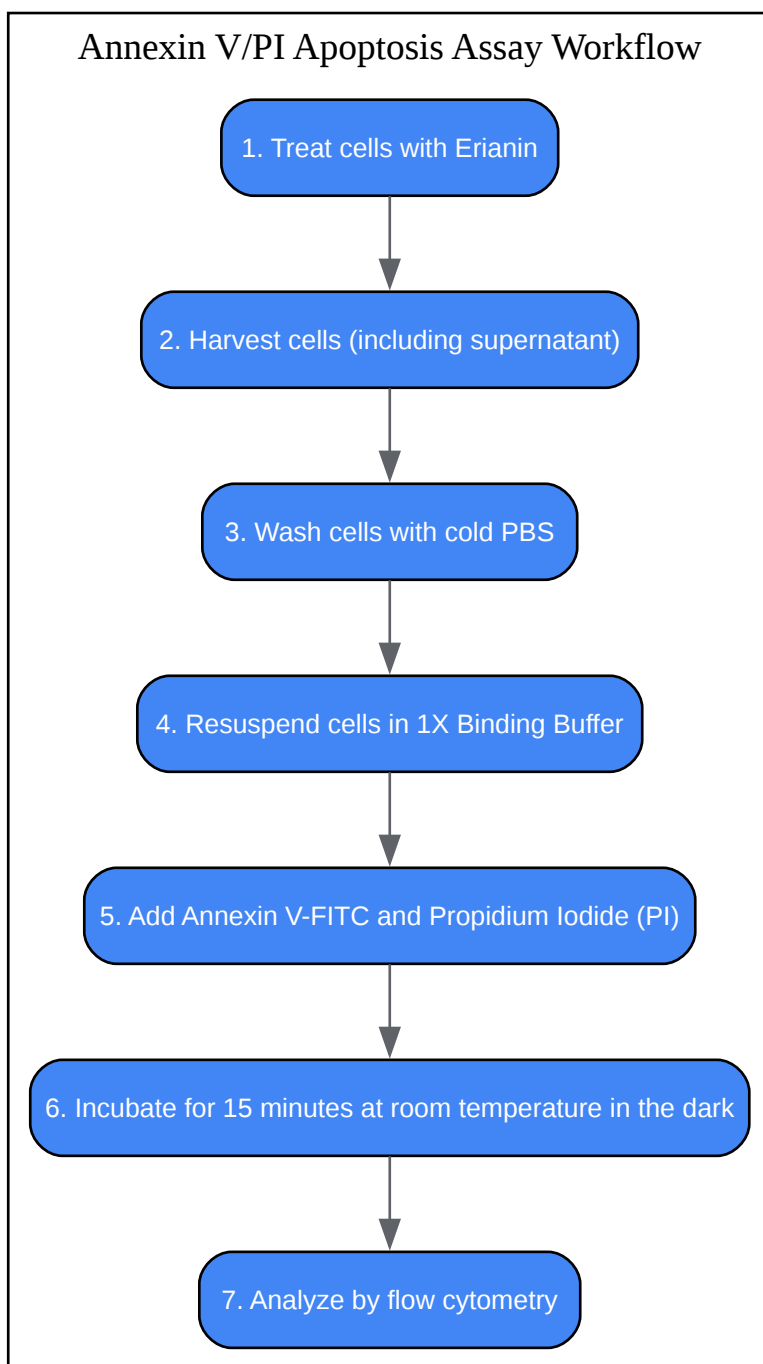


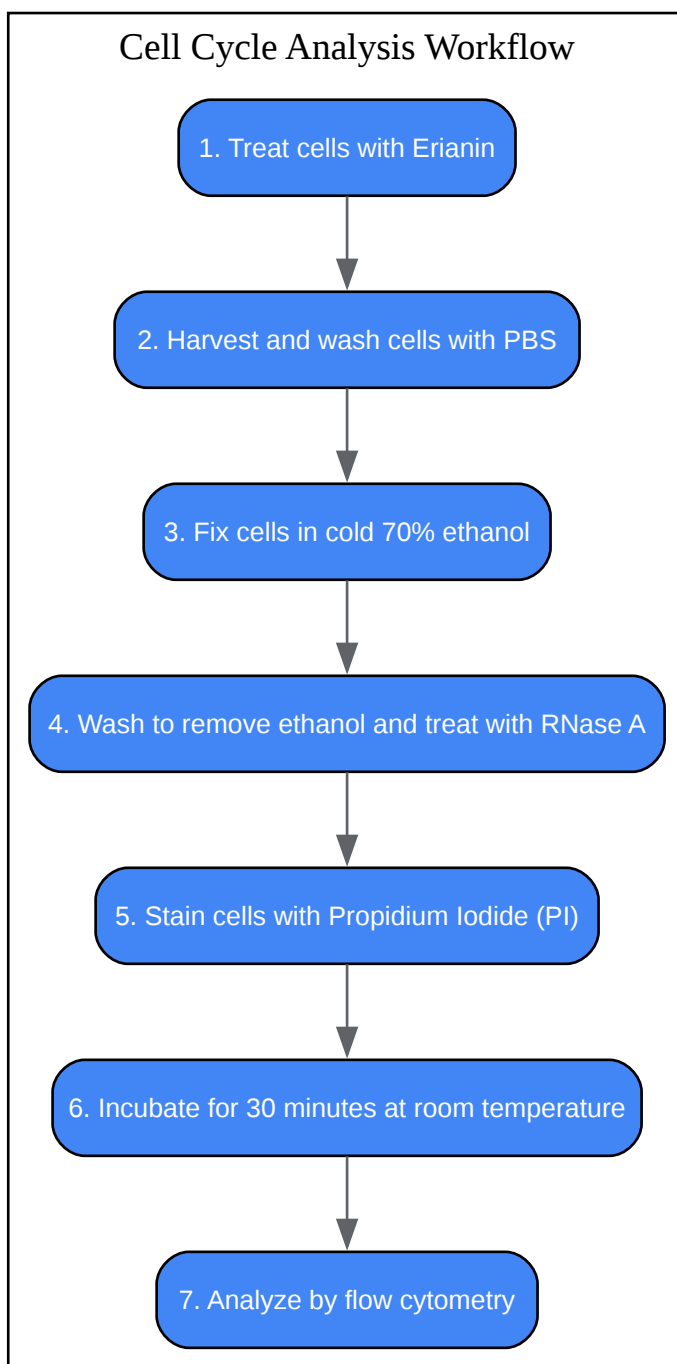
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Caption: Erianin's inhibitory effects on the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

Experimental Workflows







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